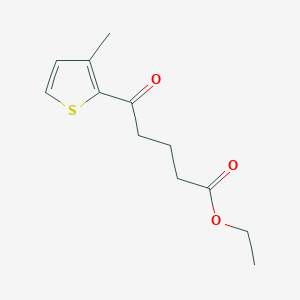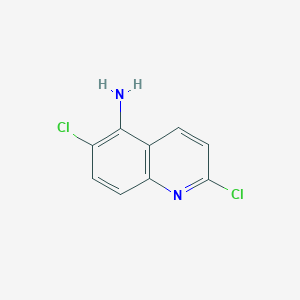
2,6-Dichloroquinolin-5-amine
Vue d'ensemble
Description
2,6-Dichloroquinolin-5-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. It has a CAS Number of 607380-28-9 and a molecular weight of 213.07 . The IUPAC name for this compound is 2,6-dichloro-5-quinolinamine .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2,6-Dichloroquinolin-5-amine, has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 2,6-Dichloroquinolin-5-amine is C9H6Cl2N2 . The InChI key for this compound is TVPGXEHODHDXJW-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline and its derivatives, including 2,6-Dichloroquinolin-5-amine, can undergo various chemical reactions. For instance, quinoline is a weak tertiary base that can react with acids to produce salts . It can participate in electrophilic and nucleophilic substitution processes .Physical And Chemical Properties Analysis
2,6-Dichloroquinolin-5-amine is a solid at room temperature . It has a boiling point of 347.3°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Agricultural Chemistry
Research in agricultural chemistry has utilized 2,6-Dichloroquinolin-5-amine to develop compounds that can induce plant resistance. It acts as a precursor for substances that can enhance a plant’s natural immune system against pathogens .
Safety And Hazards
Propriétés
IUPAC Name |
2,6-dichloroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPGXEHODHDXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647497 | |
| Record name | 2,6-Dichloroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroquinolin-5-amine | |
CAS RN |
607380-28-9 | |
| Record name | 2,6-Dichloroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



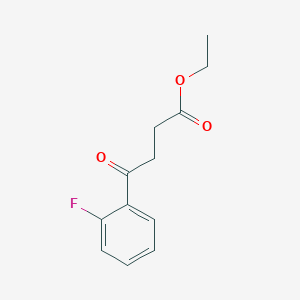
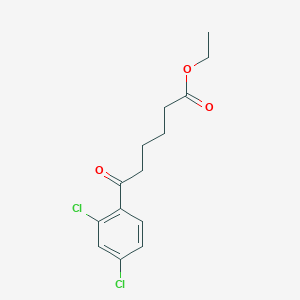
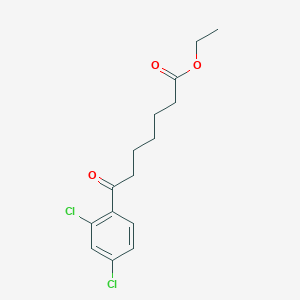
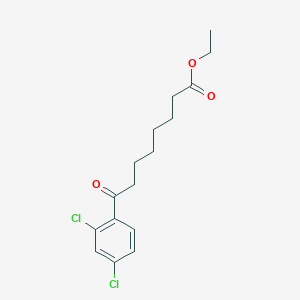
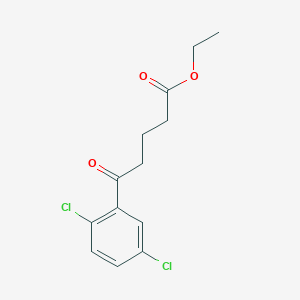
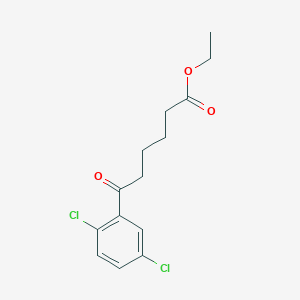
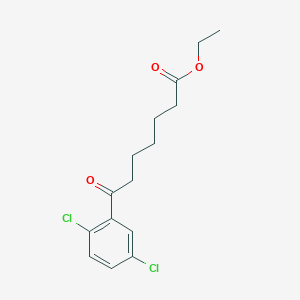
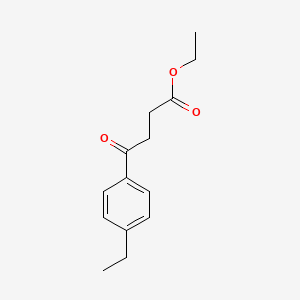

![Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate](/img/structure/B1326224.png)
